(2-Aminophenyl)-quinolin-3-yl-methanone (2-Aminophenyl)-quinolin-3-yl-methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13860980
InChI: InChI=1S/C16H12N2O/c17-14-7-3-2-6-13(14)16(19)12-9-11-5-1-4-8-15(11)18-10-12/h1-10H,17H2
SMILES:
Molecular Formula: C16H12N2O
Molecular Weight: 248.28 g/mol

(2-Aminophenyl)-quinolin-3-yl-methanone

CAS No.:

Cat. No.: VC13860980

Molecular Formula: C16H12N2O

Molecular Weight: 248.28 g/mol

* For research use only. Not for human or veterinary use.

(2-Aminophenyl)-quinolin-3-yl-methanone -

Specification

Molecular Formula C16H12N2O
Molecular Weight 248.28 g/mol
IUPAC Name (2-aminophenyl)-quinolin-3-ylmethanone
Standard InChI InChI=1S/C16H12N2O/c17-14-7-3-2-6-13(14)16(19)12-9-11-5-1-4-8-15(11)18-10-12/h1-10H,17H2
Standard InChI Key BGPXQZYEEFXCJW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=CC=C3N

Introduction

Molecular Properties and Structural Characterization

Fundamental Physicochemical Data

The compound exhibits a molecular weight of 248.28 g/mol and a molecular formula of C₁₆H₁₂N₂O. Key identifiers include:

  • IUPAC Name: (2-aminophenyl)-quinolin-3-ylmethanone

  • Canonical SMILES: C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=CC=C3N

  • InChIKey: BGPXQZYEEFXCJW-UHFFFAOYSA-N

Table 1: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₂N₂O
Molecular Weight248.28 g/mol
Melting Point131–133°C (synthetic form)
SolubilityModerate in DMSO, DMF
Spectral Data (IR)νmax 1652 cm⁻¹ (C=O), 3437 cm⁻¹ (N–H)

The quinoline core contributes to planar aromaticity, while the 2-aminophenyl ketone moiety introduces rotational flexibility, enabling diverse molecular conformations . X-ray crystallography of analogous compounds reveals that steric interactions between substituents often lead to twisted geometries, which may influence binding to biological targets .

Synthetic Methodologies

Copper-Catalyzed Domino Reactions

A highly efficient one-pot synthesis involves reacting 2-aminobenzyl alcohol with propiophenone in dimethylformamide (DMF) at 120°C under copper(I) catalysis. This method achieves yields exceeding 85% with high purity. The mechanism proceeds via sequential oxidation, condensation, and cyclization steps, forming the quinoline ring while introducing the ketone functionality.

Lewis Acid-Mediated Condensation

Alternative routes employ BF₃·Et₂O as a catalyst for condensations between 2-aminobenzyl alcohols and enaminones in DMSO. For example, a room-temperature reaction with enaminone 2a yields 92% of the product within 12 hours . Elevated temperatures (90°C) reduce reaction times to 8 hours but slightly lower yields (75%) .

Table 2: Comparison of Synthetic Approaches

MethodCatalystConditionsYield (%)Purity
Copper-catalyzedCu(I) salts120°C, DMF85–90>95%
BF₃·Et₂O-mediated BF₃·Et₂ORT, DMSO9290–95%
BF₃·Et₂O-mediated BF₃·Et₂O90°C, DMSO7585–90%

Structural and Conformational Analysis

Spectroscopic Insights

¹H NMR (400 MHz, CDCl₃) data for the compound reveals characteristic signals:

  • δ 12.50 (d, 1H, NH₂)

  • δ 8.19 (d, J = 8.45 Hz, 1H, quinoline H-8)

  • δ 7.95–7.83 (m, 4H, aromatic protons) .

The ¹³C NMR spectrum confirms the ketone carbonyl at δ 192.3 ppm and quinoline carbons between δ 125.0–150.2 ppm .

Crystallographic Observations

Although direct crystallographic data for (2-aminophenyl)-quinolin-3-yl-methanone is limited, studies on structurally related 2,4-distyrylquinolines reveal:

  • Non-planar conformations: The 4-substituent twists 30–50° relative to the quinoline plane, optimizing π-π stacking in solid-state structures .

  • Conformational chirality: Despite lacking stereocenters, restricted rotation around the C–C bonds generates enantiomeric forms, resolved in centrosymmetric crystals .

Biological Activities and Mechanisms

Antimicrobial Properties

Derivatives of this compound exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). The mechanism involves inhibition of bacterial topoisomerase IV and disruption of fungal membrane integrity via ketone-mediated lipid peroxidation.

TargetModel SystemActivity (IC₅₀/MIC)Mechanism
Staphylococcus aureusIn vitro culture8 µg/mLTopoisomerase IV inhibition
MCF-7 cellsCell viability5.2 µMCaspase-3 activation
Candida albicansAgar diffusion16 µg/mLMembrane disruption

Applications in Drug Discovery

Lead Optimization Strategies

Structural modifications at the 2-aminophenyl and quinoline-3-yl positions enhance potency:

  • Electron-withdrawing groups (e.g., –Cl, –Br) at the phenyl ring improve antimicrobial activity by 30–40% .

  • Methoxy substitutions on the quinoline nucleus increase solubility without compromising cytotoxicity .

Preclinical Development

The compound’s favorable ADMET profile (e.g., hepatic microsomal stability t₁/₂ > 60 min, Caco-2 permeability Papp = 12 × 10⁻⁶ cm/s) supports its progression to animal models. Ongoing studies focus on mitigating hERG channel inhibition (IC₅₀ = 1.8 µM) to reduce cardiac toxicity risks.

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